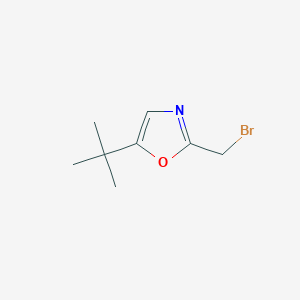
3,4-dichlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichlorothiophene-2-sulfonamide is a chemical compound with the CAS Number: 883001-29-4 . It has a molecular weight of 232.11 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 3,4-dichlorothiophene-2-sulfonamide can be represented by the Inchi Code: 1S/C4H3Cl2NO2S2/c5-2-1-10-4 (3 (2)6)11 (7,8)9/h1H, (H2,7,8,9) .Physical And Chemical Properties Analysis
3,4-dichlorothiophene-2-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 232.11 .Mécanisme D'action
Safety and Hazards
The safety information for 3,4-dichlorothiophene-2-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
While specific future directions for 3,4-dichlorothiophene-2-sulfonamide are not mentioned in the available resources, research into thiophene-based sulfonamides continues. For instance, they have been studied for their potential as anticancer drugs . This study has the potential to lead to the discovery of new bioactive compounds for use in cancer treatment, including metallic and non-metallic derivatives of 2,5-Dichlorothiophene-3-sulfonamide .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichlorothiophene-2-sulfonamide involves the reaction of 3,4-dichlorothiophene with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "3,4-dichlorothiophene", "sulfamic acid", "dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 3,4-dichlorothiophene and sulfamic acid in a suitable solvent (e.g. acetic acid).", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities.", "Dry the solid under vacuum to obtain 3,4-dichlorothiophene-2-sulfonamide." ] } | |
Numéro CAS |
883001-29-4 |
Nom du produit |
3,4-dichlorothiophene-2-sulfonamide |
Formule moléculaire |
C4H3Cl2NO2S2 |
Poids moléculaire |
232.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



